molecular formula C7H14O B1266178 2-Ethyl-3-methylbutanal CAS No. 26254-92-2

2-Ethyl-3-methylbutanal

Cat. No. B1266178
CAS RN: 26254-92-2
M. Wt: 114.19 g/mol
InChI Key: SHGPBDQRELYPLO-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbutanal is a branched aldehyde with potential applications across various fields, including materials science, organic synthesis, and flavor chemistry. Its unique structure lends itself to diverse chemical reactions and properties, making it a compound of interest for researchers and industry professionals alike.

Synthesis Analysis

The synthesis of 2-Ethyl-3-methylbutanal and related compounds involves strategic reactions such as the reaction of tetracyanoethylene with aldehydes like isobutyraldehyde or 2-ethylbutanal in the presence of a hydrohalogen acid, leading to the formation of complex carbonitriles (Eremkin et al., 2006). Another method includes the phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 2-Ethyl-3-methylbutanal have been characterized using techniques such as IR, NMR, MS, and X-ray analysis. This characterization helps understand the compound's conformations and potential for forming complexes with other molecules, such as SnCl4 complexes demonstrating both s-Cis and s-Trans isomers (Gung & Yanik, 1996).

Chemical Reactions and Properties

2-Ethyl-3-methylbutanal participates in various chemical reactions, including annulation processes and condensation reactions, yielding a wide range of products. These reactions are pivotal for synthesizing novel organic compounds with diverse functionalities (Tan et al., 2016).

Physical Properties Analysis

While specific physical property data for 2-Ethyl-3-methylbutanal are not directly available, the study of related compounds provides insights into their behavior. These studies include the investigation of molecular vibration, thermodynamics, and stability, which are crucial for understanding the physical properties and applications of these compounds (Min, 2006).

Chemical Properties Analysis

The chemical properties of 2-Ethyl-3-methylbutanal can be inferred from the synthesis and reactions of structurally related compounds. For instance, the synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate provide insights into the reactivity and functional group compatibility of similar molecules (Haroon et al., 2018). These chemical properties are fundamental for the compound's application in synthesis and industry.

Scientific Research Applications

Application in Disease Diagnosis and Analysis

  • 2-Ethyl-3-methylbutanal, as a volatile organic compound (VOC), has been studied in the context of disease diagnosis. For instance, Sponring et al. (2009) examined its release from lung cancer cell lines, suggesting its potential as a biomarker for lung cancer (Sponring et al., 2009).

Role in Food Science and Flavor Analysis

  • Research by Bartschat and Mosandl (1998) involves stereodifferentiation and structure elucidation of alkyl-branched alkanals, including 2-Ethyl-3-methylbutanal, to understand their role in food flavor (Bartschat & Mosandl, 1998).
  • Afzal et al. (2017) explore the biosynthesis and role of 3-methylbutanal, a related compound, in cheese by lactic acid bacteria, highlighting the significance of such compounds in food science (Afzal et al., 2017).

Understanding Chemical Behavior

  • A study by Gung and Yanik (1996) on the conformational study of SnCl4 complexes with aldehydes, including compounds similar to 2-Ethyl-3-methylbutanal, provides insights into the chemical behavior and interactions of these compounds (Gung & Yanik, 1996).
  • Research by Matheis, Granvogl, and Schieberle (2016) on the Ehrlich Degradation of l-Isoleucine in fermented foods, involving compounds similar to 2-Ethyl-3-methylbutanal, helps in understanding the chemical changes in food fermentation processes (Matheis, Granvogl, & Schieberle, 2016).

Applications in Environmental Science

  • Aschmann, Arey, and Atkinson (2011) studied the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound related to 2-Ethyl-3-methylbutanal, highlighting its environmental and atmospheric relevance (Aschmann, Arey, & Atkinson, 2011).

Impact in Various Industrial Processes

  • Beal and Mottram (1994) investigated the volatile compounds in malted barley, including 3-methylbutanal, a compound related to 2-Ethyl-3-methylbutanal, which is significant in understanding flavors in the brewing industry (Beal & Mottram, 1994).

Safety And Hazards

Safety data sheets indicate that 2-Ethyl-3-methylbutanal may cause an allergic skin reaction. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

2-ethyl-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGPBDQRELYPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949121
Record name 2-Ethyl-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methylbutanal

CAS RN

26254-92-2
Record name 2-Ethyl-3-methylbutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26254-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methylbutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-methylbutyraldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
RA Barnes, WM Budde - Journal of the American Chemical …, 1946 - ACS Publications
… Application of this method to the preparation of 2,3-dimethylbutanal and 2-ethyl3-methylbutanal involved the following reactions … 2- Ethyl-3-methylbutanal,—This aldehyde can … These …
Number of citations: 21 pubs.acs.org
K Tsuda, Y Kishida, R Hayatsu - Journal of the American Chemical …, 1960 - ACS Publications
The ozonolysis product of i'-stigmasteryl methyl ether, 2-ethyl-3-methylbutanal (+) was converted through the corre-sponding alcohol (—) and its tosylate (—) to the reference compound, …
Number of citations: 48 pubs.acs.org
MJ Lehtonen, BK Gref, EV Puputti… - Journal of Agricultural …, 1977 - ACS Publications
… Upon heating with anhydrous oxalic acid, this alcohol formed 2-ethyl-3-methylbutanal, which was oxidized to the corresponding acid by alkaline silver oxide. A Fourier transform NMR …
Number of citations: 11 pubs.acs.org
G Slomp Jr, JL Johnson - Journal of the American Chemical …, 1958 - ACS Publications
… 3-ketobisnor-4-cholen22-al and 2-ethyl-3-methylbutanal) present in the reaction mixture was … Standard samples of 3-ketobisnor-4-cholen-22-al and 2ethyl-3-methylbutanal of equivalent …
Number of citations: 164 pubs.acs.org
JA King, FH McMillan - Journal of the American Chemical Society, 1946 - ACS Publications
… 2,3-Dimethylbutanal and 2-Ethyl-3-methylbutanal … Application of this method to the preparation of 2,3-dimethylbutanal and 2-ethyl3-methylbutanal involved the following reactions …
Number of citations: 49 pubs.acs.org
E Bullock, CJ Dawson - Journal of Lipid Research, 1976 - ASBMB
… The dried ethereal solution above was fractionally distilled, 2-ethyl-3-methylbutanal distilling at about 135C. This product was immediately added to a warmed solution of 2,4-…
Number of citations: 17 www.jlr.org
ARH Smith, LJ Goad, TW Goodwin - Phytochemistry, 1972 - Elsevier
… of the side chain as 2-ethyl-3-methylbutanal (XXIV). One half of … The other portion of the labelled 2-ethyl-3-methylbutanal (… -2 hydrogen atom of 2-ethyl-3-methylbutanal should occur with …
Number of citations: 17 www.sciencedirect.com
A JOHN - thevespiary.org
… 2,3-DIMETHYLBUTANAL AND 2-ETHYL-3-METHYLBUTANAL … Application of this method to the preparation of 2,3-dimethylbutanal and 2-ethyl3-methylbutanal involved the following …
Number of citations: 4 www.thevespiary.org
M Raczyk, D Kmiecik, P Schieberle, R Przybylski… - Food Research …, 2017 - Elsevier
… Additionally, 2-methyl-3-pentanol, 2-methylbutanal, 2-ethyl-2-butenal, 2-ethyl-3-methylbutanal, 2-methyl-3-pentanone and 2-ethyl-6-methyl-3-hepten-2-one were identified in the volatile …
Number of citations: 20 www.sciencedirect.com
JW Vogh - Analytical Chemistry, 1971 - ACS Publications
Analysis of carbonyls in complex mixtures, such as automotive exhaust, is seriously hampered by inter-ference problems. Methods for isolating carbonyls from interfering components …
Number of citations: 27 pubs.acs.org

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